molecular formula C14H10ClF3O B8032180 2-(Benzyloxy)-4-chloro-1-(trifluoromethyl)benzene

2-(Benzyloxy)-4-chloro-1-(trifluoromethyl)benzene

Cat. No.: B8032180
M. Wt: 286.67 g/mol
InChI Key: KAEXEDOZZGBWRQ-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-chloro-1-(trifluoromethyl)benzene is an organic compound characterized by the presence of a benzyloxy group, a chloro substituent, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-4-chloro-1-(trifluoromethyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-1-(trifluoromethyl)benzene and benzyl alcohol.

    Reaction Conditions: The reaction is usually carried out under basic conditions using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).

    Procedure: The 4-chloro-1-(trifluoromethyl)benzene is reacted with benzyl alcohol in the presence of the base, leading to the formation of this compound through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-4-chloro-1-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under suitable conditions.

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the chloro or trifluoromethyl groups under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tert-butanol.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, such as ethers or amines.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Dechlorinated or defluorinated products.

Scientific Research Applications

2-(Benzyloxy)-4-chloro-1-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-(Benzyloxy)-4-chloro-1-(trifluoromethyl)benzene exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability, while the benzyloxy and chloro groups can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)-4-chlorobenzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    4-Chloro-1-(trifluoromethyl)benzene:

    2-(Benzyloxy)-1-(trifluoromethyl)benzene: Similar structure but different substitution pattern, leading to variations in chemical behavior.

Uniqueness

2-(Benzyloxy)-4-chloro-1-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the benzyloxy and chloro groups provide sites for further chemical modifications, making it a versatile intermediate in organic synthesis.

This compound’s unique combination of functional groups makes it a valuable tool in various fields of research and industry, offering opportunities for the development of new materials and therapeutic agents.

Properties

IUPAC Name

4-chloro-2-phenylmethoxy-1-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3O/c15-11-6-7-12(14(16,17)18)13(8-11)19-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEXEDOZZGBWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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